![molecular formula C12H22O3 B1312008 Ethyl 6-oxodecanoate CAS No. 4144-61-0](/img/structure/B1312008.png)
Ethyl 6-oxodecanoate
Overview
Description
Ethyl 6-oxodecanoate is an organic compound with the molecular formula C12H22O3. It is a keto-ester, meaning it contains both ketone and ester functional groups. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-oxodecanoate can be synthesized through several methods. One common method involves the reaction of 1-iodobutane with hexanedioic acid, followed by esterification . Another method involves the reduction of carboxylic acids to aldehydes, where 6-oxodecanoic acid is treated with oxalyl chloride and then reduced using lithium tri(tert-butoxy)aluminum hydride .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale esterification reactions. The process typically includes the use of catalysts to increase the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted esters and amides.
Scientific Research Applications
Ethyl 6-oxodecanoate is used in a variety of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-oxodecanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions. These interactions can affect metabolic pathways and enzyme activities, making it useful in biochemical research .
Comparison with Similar Compounds
Ethyl 6-oxodecanoate is similar to other keto-esters, such as mthis compound. it is unique in its specific molecular structure, which influences its reactivity and applications. Other similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Hexanedioic acid derivatives: Compounds with similar functional groups but different carbon chain lengths.
This compound stands out due to its specific balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 6-oxodecanoate (C12H22O3) is an ester compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, cytotoxic, and anthelmintic activities, supported by various research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a keto group located on the sixth carbon of the decanoate chain. Its molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of this compound in inhibiting bacterial growth.
Summary of Antimicrobial Activity
Bacterial Strain | MIC (mg/ml) |
---|---|
E. coli | 0.073 |
S. aureus | 0.109 |
K. pneumoniae | 0.083 |
E. sakazakii | 0.125 |
These values suggest that this compound exhibits significant antibacterial activity, comparable to established antibiotics, which is crucial in combating multi-drug resistant (MDR) pathogens .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. The compound's cytotoxicity is measured by its lethal concentration (LC50), which indicates the concentration at which 50% of the cells are killed.
Summary of Cytotoxicity Results
Compound | LC50 (µg/ml) |
---|---|
This compound | 280 - 765 |
Etoposide (control) | 9.8 |
The results demonstrate that while this compound shows cytotoxic effects, it is significantly less potent than etoposide, a known chemotherapeutic agent .
Anthelmintic Activity
This compound has also been tested for its anthelmintic properties against parasitic worms. The time taken for paralysis and death in treated worms was recorded to assess efficacy.
Summary of Anthelmintic Activity
Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
---|---|---|---|
This compound | 5 | 10.66 | 64.16 |
10 | 8.44 | 48.33 | |
20 | 6.83 | 41.86 |
The results indicate that this compound exhibits promising anthelmintic activity, outperforming standard treatments like albendazole .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of ethyl compounds showed potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in drug development .
- Cytotoxicity Assessment : Research indicated that while this compound has cytotoxic properties, further investigations are needed to understand its mechanism of action and potential therapeutic applications .
- Anthelmintic Activity Evaluation : In vivo studies confirmed the effectiveness of ethyl compounds against common parasitic infections, indicating their potential use in veterinary and human medicine .
Properties
IUPAC Name |
ethyl 6-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-8-11(13)9-6-7-10-12(14)15-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZTYKKLSUMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453871 | |
Record name | ethyl 6-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-61-0 | |
Record name | ethyl 6-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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